Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate
Description
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic organic compound featuring a pyrrolidin-2,5-dione (succinimide) core substituted with an isopropylamino group at the 3-position and an ethyl benzoate moiety at the 1-position.
Properties
IUPAC Name |
ethyl 4-[2,5-dioxo-3-(propan-2-ylamino)pyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(21)11-5-7-12(8-6-11)18-14(19)9-13(15(18)20)17-10(2)3/h5-8,10,13,17H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEOUBCBKUSENQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes an ethyl ester group, a benzoate moiety, and a pyrrolidine derivative with isopropylamino substitution. The molecular formula is , with a molecular weight of approximately 264.28 g/mol .
Pharmacological Effects
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Properties : Studies have shown that derivatives of 2,5-dioxopyrrolidine compounds can reduce inflammation markers in various models .
- Analgesic Effects : The compound has been evaluated for its pain-relieving capabilities, demonstrating efficacy comparable to conventional analgesics in preclinical studies .
- Hepatoprotective Activity : Preliminary findings suggest that this compound may protect liver cells from damage due to toxins or oxidative stress .
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : Molecular docking studies indicate that the compound can bind effectively to enzymes involved in metabolic pathways, potentially modulating their activity.
- Receptor Binding : The compound may also interact with specific receptors linked to pain and inflammation pathways, enhancing its therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | Structure | Lacks isopropylamino substitution |
| Ethyl 4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoate | Structure | Contains a methyl group instead of isopropyl |
| N-Isopropyl-2,5-dioxopyrrolidine | Structure | Focuses on dioxopyrrolidine without benzoate functionality |
These compounds differ primarily in their substituents and functional groups, which influence their biological activities and potential applications.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced paw edema induced by carrageenan injection. The results indicated a dose-dependent response with maximum inhibition observed at higher doses .
Case Study 2: Analgesic Effects
In a controlled experiment assessing pain relief in rodents subjected to thermal stimuli, the compound showed comparable analgesic effects to standard non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism was linked to the modulation of pain pathways involving cyclooxygenase enzymes .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Functional Implications of Substituents
Amine Substituents
- Isopropylamino vs.
- Dimethylamino (): In resin systems, dimethylamino-substituted benzoates exhibit higher reactivity and better mechanical properties than methacrylate-based amines, suggesting that alkylamino groups on aromatic esters optimize polymerization efficiency .
Heterocyclic Modifications
- Thiazolidinone (): The thiazolidinone ring introduces sulfur-based resonance and electron-withdrawing effects, which may alter electronic distribution and metabolic stability. Methyl substituents on the pyrrole ring could sterically hinder interactions in catalytic systems .
- Thio- or ethoxy linkers (I-6373, I-6473) may influence redox stability or lipophilicity .
Q & A
Q. What are common synthetic routes for Ethyl 4-[3-(isopropylamino)-2,5-dioxopyrrolidin-1-yl]benzoate, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves condensation reactions between a pyrrolidinone precursor and an esterified benzoic acid derivative. For example, analogous syntheses (e.g., ethyl 4‑(2,5‑dimethylpyrrol‑1‑yl) benzoate) use acetonyl acetone and ethyl 4-aminobenzoate in glacial acetic acid under reflux, followed by solvent removal and recrystallization (yield ~65%) . Optimization may include:
- Temperature control : Prolonged reflux to ensure complete cyclization.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity.
- Purification : Column chromatography or recrystallization to isolate the target compound.
Q. How is the compound characterized using spectroscopic methods?
- Methodological Answer : Key techniques include:
- NMR : and NMR to confirm substituent positions and stereochemistry. For example, pyrrolidinone protons typically appear as distinct multiplets (δ 2.5–4.0 ppm) .
- FT-IR : Peaks at ~1700–1750 cm indicate carbonyl groups (ester, pyrrolidinone).
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] or [M+Na]).
Q. What crystallographic tools are recommended for structural determination?
- Methodological Answer :
- Structure solution : Use SHELXD or SHELXS for phase determination from X-ray diffraction data .
- Refinement : SHELXL for small-molecule refinement, particularly for high-resolution data or twinned crystals .
- Visualization : ORTEP-3 for generating thermal ellipsoid diagrams to assess atomic displacement parameters .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental spectral data and computational predictions?
- Methodological Answer :
- Contradiction analysis : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values. Deviations may indicate conformational flexibility or solvent effects.
- Definitive confirmation : Use single-crystal X-ray diffraction to unambiguously assign the structure .
- Dynamic NMR : Variable-temperature NMR to study rotational barriers (e.g., around the isopropylamino group).
Q. What strategies improve synthetic yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Intermediate purification : Isolate and characterize intermediates (e.g., via HPLC or TLC) to minimize side reactions.
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate pyrrolidinone formation.
- Byproduct mitigation : Use scavenger resins (e.g., polymer-bound reagents) to remove excess reactants .
Q. How does the substitution pattern on the pyrrolidinone ring influence reactivity or crystallinity?
- Methodological Answer :
- Steric effects : Bulky groups (e.g., isopropylamino) may hinder crystallization, requiring solvent screening (e.g., ethyl acetate/hexane mixtures).
- Electronic effects : Electron-withdrawing groups (e.g., dioxo) stabilize the pyrrolidinone ring, altering reactivity in nucleophilic substitutions. Comparative studies with analogs (e.g., pyren-1-yl or methyldisulfanyl derivatives) suggest substituents modulate solubility and stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
